molecular formula C11H7NO4 B131620 2,5-Quinolinedicarboxylic acid CAS No. 155602-27-0

2,5-Quinolinedicarboxylic acid

Cat. No. B131620
M. Wt: 217.18 g/mol
InChI Key: QQPOMDFNWUIUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Quinolinedicarboxylic acid (quinic acid) is a heterocyclic organic compound with the chemical formula C10H6O4. It is a dicarboxylic acid and is also known as quinolinic acid. Quinic acid is an important building block in the synthesis of various compounds and has a wide range of scientific research applications.

Mechanism Of Action

Quinic acid has been shown to have various mechanisms of action. It acts as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that are involved in various inflammatory diseases. Quinic acid also acts as an inhibitor of the enzyme xanthine oxidase, which is involved in the production of uric acid. Uric acid is a byproduct of purine metabolism and is involved in the development of gout.

Biochemical And Physiological Effects

Quinic acid has various biochemical and physiological effects. It has been shown to have antioxidant activity and to scavenge free radicals. Quinic acid also has anti-inflammatory activity and has been shown to inhibit the production of inflammatory cytokines. Quinic acid has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Quinic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. Quinic acid is also stable and can be stored for long periods of time. However, quinic acid has some limitations for lab experiments. It is not very soluble in water and requires organic solvents for dissolution. Quinic acid also has a low melting point, which can make it difficult to handle in some experiments.

Future Directions

There are several future directions for the study of quinic acid. One direction is the development of new synthesis methods for quinic acid and its derivatives. Another direction is the study of the pharmacological properties of quinic acid and its derivatives. Quinic acid has been shown to have various pharmacological properties, and further studies may lead to the development of new drugs for the treatment of various diseases. Finally, the study of the biochemical and physiological effects of quinic acid may lead to a better understanding of its role in various biological processes.

Synthesis Methods

Quinic acid can be synthesized by various methods. One of the most common methods is the oxidation of quinoline with potassium permanganate. Another method involves the oxidation of 2,5-dihydroxybenzoic acid with potassium permanganate. Quinic acid can also be synthesized by the hydrolysis of quinoline-2,5-dicarboxamide.

Scientific Research Applications

Quinic acid has a wide range of scientific research applications. It is used as a building block in the synthesis of various compounds, such as quinoline alkaloids, quinoline carboxylic acids, and quinoline-3-carboxamides. Quinic acid is also used in the synthesis of antitumor agents, antimicrobial agents, and anti-inflammatory agents.

properties

CAS RN

155602-27-0

Product Name

2,5-Quinolinedicarboxylic acid

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

quinoline-2,5-dicarboxylic acid

InChI

InChI=1S/C11H7NO4/c13-10(14)7-2-1-3-8-6(7)4-5-9(12-8)11(15)16/h1-5H,(H,13,14)(H,15,16)

InChI Key

QQPOMDFNWUIUJL-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=CC(=NC2=C1)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)C(=O)O)C(=O)O

synonyms

2,5-Quinolinedicarboxylicacid(9CI)

Origin of Product

United States

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